Methyl 5-hydroxy-6-methylpicolinate
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Overview
Description
Methyl 5-hydroxy-6-methylpicolinate is an organic compound with the molecular formula C8H9NO3. It is a derivative of pyridine, specifically a methyl ester of 5-hydroxy-6-methylpyridine-2-carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxy-6-methylpicolinate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-6-methylpyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through crystallization or distillation techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-6-methylpicolinate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-hydroxy-6-methylpicolinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-6-methylpicolinate involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Methyl 5-hydroxy-6-methylpicolinate can be compared with other similar compounds, such as:
Methyl 5-hydroxypyridine-2-carboxylate: Similar structure but lacks the methyl group at the 6-position.
Methyl 6-methylpyridine-2-carboxylate: Lacks the hydroxyl group at the 5-position.
5-Hydroxy-6-methylpyridine-2-carboxylic acid: The carboxylic acid form of the compound.
Properties
IUPAC Name |
methyl 5-hydroxy-6-methylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-7(10)4-3-6(9-5)8(11)12-2/h3-4,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNJEASOPGNUKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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